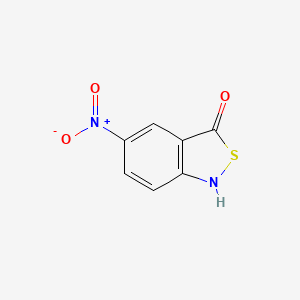

5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one

Description

Overview of 2,1-Benzothiazol-3-one (Benzisothiazol-3-one) Scaffold in Chemical Sciences

The 2,1-Benzothiazol-3-one scaffold, a bicyclic structure containing a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged core in various scientific fields. lkouniv.ac.in These sulfur- and nitrogen-containing heterocyclic compounds are foundational to numerous molecules with significant biological and industrial relevance. nih.gov The parent compound, 1,2-Benzisothiazolin-3-one (BIT), is widely used as an industrial biocide, preservative, and antimicrobial agent in products like paints, adhesives, cleaning agents, and personal care products. irobiocide.comnih.govwikipedia.orgontosight.ai

Derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antineoplastic, and hypoglycemic properties. nih.gov This versatility has encouraged medicinal chemists to synthesize and investigate numerous analogues for potential therapeutic applications. lkouniv.ac.in For instance, certain derivatives have been explored as potent inhibitors of specific enzymes, demonstrating potential in anti-tumor applications and the regulation of blood glucose. nih.gov

Table 1: Physicochemical Properties of 3-Amino-5-nitro-2,1-benzisothiazole Data compiled for the commonly researched tautomeric form.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 14346-19-1 | biosynth.com |

| Molecular Formula | C₇H₅N₃O₂S | biosynth.com |

| Molecular Weight | 195.2 g/mol | biosynth.com |

| Melting Point | ~250°C (decomposition) | chemicalbook.com |

Significance of Nitrated Heterocyclic Compounds in Research

Heterocyclic compounds that incorporate nitrogen are fundamental to life processes and medicinal chemistry. chemicalbook.com The introduction of a nitro group (–NO₂) onto these scaffolds significantly alters their chemical and physical properties. The nitro group is strongly electron-withdrawing, which can influence the compound's reactivity, stability, and biological activity. ontosight.ai

In medicinal chemistry, nitrated heterocycles are investigated for a range of bioactivities. For example, the presence of a nitro group on a benzothiazole (B30560) nucleus has been a strategy in the development of derivatives with potent antibacterial activity. rjptonline.org Beyond pharmacology, nitration is a key process in the field of energetic materials, as the nitro group can improve oxygen balance and detonation performance. The ability of the nitro group to increase the acidity of other substituents can also be exploited in the synthesis of novel ionic compounds.

Historical Development and Key Milestones in the Study of the Compound

Historically, the synthesis and diazotization of aromatic amines have been fundamental processes in organic chemistry since the 19th century. masterorganicchemistry.com For 3-Amino-5-nitro-2,1-benzisothiazole, modern advancements have focused on creating more efficient, high-yield, and industrially scalable synthesis routes. A patented method describes preparing the compound from starting materials like o-nitro-p-thiocyanatoaniline or 2-cyano-4-nitroaniline, followed by an in-situ diazotization reaction without isolating the intermediate amine. google.com This streamlined process represents a significant development, reducing waste and improving the efficiency of producing the diazonium salt, which is the compound's primary application. google.com

Scope and Relevance of Research on 5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one

The primary relevance of this compound in academic and industrial research lies in its role as a precursor, specifically through its 3-amino tautomer.

Intermediate for Azo Dyes: The most significant application is the use of its diazonium salt as a diazo component in azo coupling reactions. lkouniv.ac.ingoogle.com Diazonium salts are weak electrophiles that react with electron-rich coupling partners, such as aromatic amines and phenols, to form highly colored azo compounds. lkouniv.ac.in This specific diazonium salt is a key intermediate in the manufacture of several disperse dyes, which are used to color synthetic fibers. google.com

Potential Pharmacological Activity: Although less explored, the compound holds potential for pharmacological research. The benzisothiazole core is a known pharmacophore, and the nitro substitution can enhance interactions with biological targets, potentially leading to anticancer or antimicrobial effects. nih.govontosight.ai Research into related nitro-substituted benzothiazoles has shown promising antibacterial activity, suggesting a possible avenue for future investigation. rjptonline.org

Wastewater Treatment: In some contexts, the diazonium salt of 3-Amino-5-nitro-2,1-benzisothiazole has been mentioned for its use in wastewater treatment, where it reacts with hydrogen peroxide in what is known as the 3ABA reaction. biosynth.com

Table 2: Examples of Disperse Dyes Synthesized from 3-Amino-5-nitro-2,1-benzisothiazole Diazonium Salt

| Dye Name / C.I. Designation | Coupling Partner | Reported Yield | Reference |

|---|---|---|---|

| C.I. Disperse Blue 148 | N-ethyl-N-methoxycarbonyl-methylaniline | 74.5% | google.com |

| C.I. Disperse Blue 367 | 2-methoxy-5-acetamido-N,N-diethylaniline | 83.4% | google.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4N2O3S |

|---|---|

Molecular Weight |

196.19 g/mol |

IUPAC Name |

5-nitro-1H-2,1-benzothiazol-3-one |

InChI |

InChI=1S/C7H4N2O3S/c10-7-5-3-4(9(11)12)1-2-6(5)8-13-7/h1-3,8H |

InChI Key |

MIWVBBNKISUBJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)SN2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 5 Nitro 1,3 Dihydro 2,1 Benzothiazol 3 One and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of 5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one rely on established, multi-step procedures involving accessible starting materials. These approaches are foundational to the construction of the benzothiazolone scaffold and the introduction of the critical nitro functional group.

Synthesis from Isatoic Anhydride (B1165640) and Related Precursors

A convenient and effective pathway to 5-nitro-2,1-benzisothiazol-3(1H)-one utilizes inexpensive isatoic anhydride as a key starting material. tandfonline.comresearchgate.net This approach begins with the nitration of the isatoic anhydride ring, a crucial step that installs the nitro group prior to the formation of the thiazolone ring. researchgate.net The nitrated isatoic anhydride is then converted into the target 5-nitro-2,1-benzisothiazol-3(1H)-one in excellent yield. tandfonline.comresearchgate.net This transformation can be achieved through reaction with a sulfur nucleophile like potassium hydrogen sulfide (B99878) (KSH), followed by an oxidation step. researchgate.net This method is particularly advantageous as it allows for the early introduction of the 5-nitro substituent, which can then be further derivatized if needed. researchgate.net For instance, the resulting 5-amino group, obtained after reduction of the nitro group, provides a versatile handle for creating a library of potentially active compounds. researchgate.net

Table 1: Synthesis of 5-Nitro-2,1-benzisothiazol-3(1H)-one from Isatoic Anhydride

| Step | Reaction | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| 1 | Nitration | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 6-Nitroisatoic anhydride | researchgate.net |

Cyclization Reactions for Benzothiazolone Ring Formation

The formation of the benzothiazolone ring is the cornerstone of these syntheses, with several cyclization strategies being employed. One of the most prominent methods is the intramolecular cyclization of 2-mercaptobenzamide derivatives. nih.gov This process involves the formation of a crucial N-S bond to close the five-membered ring. nih.gov Copper(I)-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides, for example, provides various benzisothiazolones in excellent yields under an oxygen atmosphere. nih.gov

Another significant route involves the cyclization of 2,2'-dithiobisbenzamides. nih.gov The disulfide bond is a key feature of these precursors, and their cyclization leads directly to the benzisothiazolone structure. nih.gov This conversion can occur both chemically and, in some contexts, in vivo. nih.gov The reaction proceeds by forming the isothiazolone (B3347624) and releasing a free thiol. researchgate.net

Furthermore, intermolecular approaches have been developed that utilize readily available starting materials like 2-halobenzamides. These compounds can react with various sulfur sources, such as elemental sulfur (S₈), potassium thiocyanate (B1210189) (KSCN), or carbon disulfide (CS₂), in the presence of transition-metal catalysts like copper salts, to construct the benzo[d]isothiazol-3(2H)-one ring. nih.govresearchgate.net

Nitration Reactions on Benzothiazolone Scaffolds

Alternatively, direct nitration of the pre-formed 1,2-benzisothiazol-3(2H)-one core is a viable method. The reaction conditions for such electrophilic aromatic substitutions must be carefully controlled to achieve the desired regioselectivity, targeting the 5-position on the benzene (B151609) ring. The synthesis of 1,2-benzisothiazol-3-one-1-oxide nitro derivatives has also been investigated, showcasing that the core ring system is amenable to nitration, although the presence of the S-oxide may influence the reaction's outcome. thieme-connect.com

Modern Synthetic Strategies and Advancements

Recent progress in synthetic chemistry has introduced more efficient and environmentally benign methods for preparing heterocyclic compounds, including derivatives of this compound. These modern techniques often lead to shorter reaction times, higher yields, and improved purity of the final products.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.gov This technology has been successfully applied to the synthesis of various benzothiazole-containing heterocycles. For instance, a rapid and efficient method for the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives was developed using microwave irradiation (MWI), which significantly shortened reaction times compared to conventional heating methods. nih.gov

This approach has also been extended to the synthesis of related nitro-containing heterocyclic systems. The synthesis of 5(6)-nitro-1H-benzimidazoles has been carried out using microwave heating, demonstrating the compatibility of the nitro group with this technique and achieving high yields in reduced time. researchgate.net Similarly, quinazolinone-based heterocycles containing nitro groups have been synthesized efficiently under microwave conditions. tsijournals.com These examples strongly suggest that the synthesis of this compound and its derivatives can be significantly optimized by adopting microwave-assisted protocols, leading to faster and more efficient production. semanticscholar.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

| Compound Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Benzothiazolotriazines | 4-6 hours | 1-2 minutes | Yes | semanticscholar.org |

| 5(6)-Nitro-1H-benzimidazoles | 4 hours | 10 minutes | Yes | researchgate.net |

Organocatalytic Approaches for Analogues

Organocatalysis, which utilizes small organic molecules as catalysts, represents a major advancement in asymmetric synthesis and green chemistry. While direct organocatalytic synthesis of this compound is not extensively documented, the principles have been successfully applied to the synthesis of related benzothiazole (B30560) analogues.

For example, chiral phosphoric acids have been used in combination with benzothiazoline (B1199338) as a hydrogen donor for the highly enantioselective transfer hydrogenation of ketimines. nih.gov This demonstrates the utility of benzothiazole-related structures in organocatalytic transformations to produce chiral amines. The benzothiazoline itself can be readily prepared from 2-aminobenzenethiol and an aldehyde, highlighting the modularity of this approach. nih.gov The development of such methods opens avenues for the asymmetric synthesis of benzothiazolone analogues and derivatives, where chirality could be a key feature for specific applications.

Functionalization and Derivatization Strategies

The core structure of this compound, a derivative of saccharin (B28170), serves as a versatile scaffold for chemical modification. Its functional groups—the nitro moiety, the acidic N-H proton, and the aromatic ring—provide multiple sites for derivatization, enabling the synthesis of a diverse range of compounds with potential applications in medicinal and materials chemistry. Strategic functionalization allows for the fine-tuning of its physicochemical and biological properties.

The nitrogen atom within the benzothiazolone ring of this compound is amenable to alkylation, a common strategy to introduce lipophilic character and modulate the molecule's steric and electronic profile. This reaction typically proceeds by deprotonation of the N-H group with a suitable base to form a nucleophilic nitrogen anion, which then reacts with an alkylating agent.

Commonly employed methods for N-alkylation of related saccharin structures involve various alkyl halides (e.g., alkyl iodides, bromides) or sulfates in the presence of a base. The choice of base and solvent system is crucial for optimizing reaction yields and minimizing side reactions.

Table 1: Representative Conditions for N-Alkylation

| Alkylating Agent | Base | Solvent | General Outcome |

|---|---|---|---|

| Methyl Iodide | Potassium Carbonate (K₂CO₃) | Acetone or DMF | N-methylation |

| Ethyl Bromide | Sodium Ethoxide (NaOEt) | Ethanol (B145695) | N-ethylation |

| Benzyl Chloride | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | N-benzylation |

| Propargyl Bromide | Cesium Carbonate (Cs₂CO₃) | Acetonitrile | N-propargylation |

Detailed research findings indicate that the reaction conditions can be tailored to accommodate a wide variety of alkyl groups, including those bearing other functional moieties. The nucleophilicity of the nitrogen anion and the electrophilicity of the alkylating agent are key determinants of the reaction's success.

The transformation of the 5-nitro group to a 5-amino group is a pivotal step, as it introduces a highly versatile primary amine functionality. This amino group serves as a key synthetic handle for subsequent derivatization, such as the formation of amides, sulfonamides, and Schiff bases. A variety of methods are available for the reduction of aromatic nitro groups, with the choice of reagent depending on the desired selectivity and the presence of other reducible functional groups. masterorganicchemistry.comwikipedia.orgunimi.it

Common and effective methods include:

Catalytic Hydrogenation: This is often the method of choice for clean and high-yielding reductions. masterorganicchemistry.comunimi.it Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are used under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org This method is generally efficient and produces water as the only byproduct.

Metal-Acid Systems: The use of an easily oxidized metal in an acidic medium is a classic and reliable method. masterorganicchemistry.com Systems like iron (Fe) in hydrochloric or acetic acid, and tin (Sn) or tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are widely employed. masterorganicchemistry.com The Fe/HCl system is often preferred for its cost-effectiveness and milder conditions. vjs.ac.vn

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or hydrazine (B178648), in the presence of a catalyst like Pd/C. researchgate.net It avoids the need for handling gaseous hydrogen, offering a safer alternative.

Table 2: Comparison of Nitro Group Reduction Methods

| Method | Reagents/Catalyst | Solvent | Advantages | Considerations |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Ethanol, Ethyl Acetate, Acetic Acid | High yield, clean reaction, simple workup. unimi.it | Requires specialized hydrogenation equipment; catalyst can be expensive. |

| Metal-Acid Reduction | Fe/HCl or SnCl₂/HCl | Ethanol/Water, Acetic Acid | Inexpensive, robust, widely applicable. masterorganicchemistry.comvjs.ac.vn | Workup can be tedious to remove metal salts; strongly acidic conditions. researchgate.net |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Methanol, Ethanol | Avoids use of H₂ gas, mild conditions. researchgate.net | May require longer reaction times. |

The resulting 5-amino-1,3-dihydro-2,1-benzothiazol-3-one is a key intermediate for building more complex molecular architectures.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). wikipedia.org They are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgjetir.org The 5-amino derivative of the title compound is an excellent substrate for Schiff base formation, reacting with a wide array of carbonyl compounds to yield a diverse library of derivatives. ijtsrd.comslideshare.net

The synthesis is typically a straightforward one-step process involving the refluxing of equimolar amounts of the 5-amino-1,3-dihydro-2,1-benzothiazol-3-one and a suitable aromatic or aliphatic aldehyde/ketone. jetir.org The reaction is often carried out in a protic solvent like ethanol and may be catalyzed by a few drops of an acid, such as glacial acetic acid, to facilitate the dehydration step. jetir.org

General Reaction Scheme: 5-Amino-1,3-dihydro-2,1-benzothiazol-3-one + R-CHO → 5-(Alkylideneamino)-1,3-dihydro-2,1-benzothiazol-3-one + H₂O

Research has shown that a wide variety of substituted benzaldehydes can be used in this condensation, introducing different electronic and steric features into the final molecule. ijtsrd.comslideshare.net This versatility allows for the systematic modification of the compound's properties.

The functionalized derivatives of this compound are valuable building blocks for synthesizing more complex heterocyclic systems.

Hydrazones: The amino group of 5-amino-1,3-dihydro-2,1-benzothiazol-3-one can be diazotized and reduced to form a hydrazine derivative. This hydrazine can then be condensed with aldehydes or ketones to form hydrazones, which contain the -NH-N=CH- functional group. vjs.ac.vnnih.gov These reactions significantly expand the structural diversity achievable from the parent compound. Microwave-assisted synthesis can facilitate these condensation reactions, often leading to high yields in shorter time frames. vjs.ac.vnminarjournal.com

Thiazoles: Thiazole (B1198619) rings can be constructed from the benzothiazole scaffold through various synthetic routes. For instance, the amino group of the 5-amino derivative can be used as a nucleophile in reactions with α-haloketones (Hantzsch thiazole synthesis) or other appropriate precursors to build a new thiazole ring onto the existing structure. mdpi.comfabad.org.tr

Thiophenes: The synthesis of thiophene (B33073) derivatives often involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide (Paal-Knorr thiophene synthesis). rroij.com A suitably functionalized derivative of this compound could be modified to contain a 1,4-dicarbonyl moiety, which could then undergo cyclization to form a thiophene-fused system. rroij.comeprajournals.com

Pyrazoles: Pyrazoles are typically synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govnih.govresearchgate.net The hydrazine derivative of 5-amino-1,3-dihydro-2,1-benzothiazol-3-one can serve as the key nitrogen-containing component in this reaction. mdpi.comchim.it Reacting this hydrazine with various diketones or chalcones would lead to the formation of novel pyrazole-substituted benzothiazolone architectures. nih.govmdpi.com

Green Chemistry Principles in Synthesis of the Compound

Applying green chemistry principles to the synthesis of this compound and its derivatives is crucial for minimizing environmental impact and improving process safety. nih.gov Key strategies include the use of environmentally benign solvents, alternative energy sources, and recyclable catalysts.

Use of Green Solvents: Water is an ideal green solvent, and methodologies for synthesizing related benzothiazole structures in aqueous media have been developed. rsc.org The use of water or solvent mixtures like methanol-water can significantly reduce the reliance on volatile organic compounds (VOCs). nih.gov Polyethylene glycol (PEG) has also been explored as a recyclable, non-toxic solvent for related heterocyclic syntheses. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green synthesis. It often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. vjs.ac.vnminarjournal.com The synthesis of benzothiazole derivatives from o-aminothiophenol and aldehydes, a key step in forming the core ring, can be efficiently carried out under microwave irradiation. vjs.ac.vn

Catalysis: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. Using heterogeneous catalysts can simplify product purification and allow for the reuse of the catalyst, reducing waste. nih.govnih.gov For instance, nano-ZnO has been used as an efficient, recyclable catalyst for the synthesis of pyrazole (B372694) derivatives. nih.gov Similarly, reactions can be promoted by simple, recoverable catalysts like ammonium chloride (NH₄Cl), which can activate reactants through hydrogen bonding. nih.gov

Table 3: Application of Green Chemistry Principles

| Green Principle | Application in Synthesis | Example |

|---|---|---|

| Safer Solvents | Replacing volatile organic solvents with water or PEG. rsc.orgnih.gov | Condensation reactions for benzothiazole synthesis performed in a methanol-water mixed solvent. nih.gov |

| Energy Efficiency | Use of microwave irradiation to reduce reaction time and energy consumption. vjs.ac.vn | Cyclization to form the benzothiazole ring under microwave irradiation, reducing time from hours to minutes. vjs.ac.vn |

| Catalysis | Employing reusable, non-toxic, or heterogeneous catalysts. nih.gov | Use of a recyclable Fe₃O₄-based heterogeneous catalyst for the synthesis of related thiazin-4-ones. nih.gov |

| Atom Economy | One-pot, multi-component reactions to reduce intermediate isolation steps and waste. researchgate.net | One-pot synthesis of dihydrofuro[3,2-c]coumarins using an imidazole (B134444) catalyst in water. researchgate.net |

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Studies of 5 Nitro 1,3 Dihydro 2,1 Benzothiazol 3 One

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Conversely, the electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. For an SNAr reaction to occur on the benzene (B151609) ring of 5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one, a suitable leaving group, such as a halogen, would need to be present at a position activated by the nitro group (ortho or para). For instance, in the related compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles. beilstein-journals.org This suggests that if a halogen were present at the 4 or 6 position of the benzothiazol-3-one ring, it would likely be susceptible to nucleophilic attack.

Redox Chemistry of the Nitro Group

The nitro group is a key site of redox activity in this compound. It can undergo a variety of reduction reactions, leading to a range of products with different oxidation states of the nitrogen atom.

The most common and synthetically useful transformation of the nitro group is its reduction to an amino group (-NH2). This conversion is a fundamental reaction in organic synthesis, providing a route to aromatic amines which are versatile intermediates. The reduction of a nitro group typically proceeds through a series of intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species. The final product depends on the reducing agent and the reaction conditions employed.

Commonly used reagents for the reduction of nitroarenes to amines include:

Metals in acidic media: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Catalytic hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni).

Other reducing agents: Such as sodium dithionite (B78146) (Na₂S₂O₄) or hydrazine (B178648) (N₂H₄) in the presence of a catalyst.

The successful synthesis of 2-amino-1,3-benzothiazole-5-sulphonic acid by the reduction of 3-nitro-4-thiocyanobenzenesulphonic acid highlights a relevant transformation in a similar chemical scaffold. nih.gov This supports the feasibility of reducing the nitro group in this compound to form the corresponding 5-amino derivative. The resulting 5-amino-1,3-dihydro-2,1-benzothiazol-3-one is a key precursor for the synthesis of diazonium salts.

Tautomerism and Isomerization Phenomena

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a potential phenomenon for this compound. The lactam-lactim tautomerism, involving the keto-enol interconversion of the amide group within the thiazole (B1198619) ring, is a possibility. The equilibrium between the keto form (lactam) and the enol form (lactim) would be influenced by factors such as the solvent, temperature, and pH. Studies on related heterocyclic systems, such as 1,3,5-trihydroxybenzene derivatives, have shown the existence of keto-enol tautomeric equilibria in solution. rsc.org Similarly, thione-thiol tautomerism has been observed in 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. jocpr.com

Photochemical isomerization is another potential reaction pathway. Research on 3-piperidino-5-nitro-1,2-benzisothiazole has demonstrated that it undergoes an irreversible photoisomerization to the corresponding 2-piperidino-benzothiazole. clockss.org This transformation is proposed to proceed through a high-energy azirine intermediate. clockss.org While a different regioisomer, this study suggests that the benzisothiazole core, when substituted with a nitro group, can be susceptible to light-induced structural rearrangements.

Reactivity of Diazonium Salts Derived from Amino-Benzisothiazolones

The amino derivative, 5-amino-1,3-dihydro-2,1-benzothiazol-3-one, obtained from the reduction of the nitro compound, can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. The resulting this compound-diazonium salt is a highly versatile intermediate.

Diazonium salts are known to be excellent electrophiles and can undergo a wide range of reactions, primarily involving the replacement of the diazonium group (-N₂⁺) with various nucleophiles. quora.comyoutube.com The dinitrogen molecule (N₂) is an excellent leaving group, which drives these reactions forward. quora.com

A study on 5-nitro-2,1-benzothiazole-3-diazonium (B14280109) hydrogensulfate has shown its reactivity with various nucleophiles, including phenols, β-naphthol, mesitylene, acetone, acetylacetone, and ethyl acetoacetate. researchgate.net These reactions, known as diazo coupling reactions, result in the formation of azo compounds, which are often highly colored and are used as dyes.

The following table summarizes some of the key reactions of diazonium salts:

| Reaction Name | Reagent(s) | Product |

| Sandmeyer Reaction | CuCl / CuBr / CuCN | Aryl chloride / Aryl bromide / Aryl cyanide |

| Schiemann Reaction | HBF₄, heat | Aryl fluoride |

| Gomberg-Bachmann Reaction | NaOH, benzene | Biphenyl derivative |

| Reduction | H₃PO₂ | Arene (replacement of -N₂⁺ with -H) |

| Hydrolysis | H₂O, heat | Phenol |

These reactions demonstrate the synthetic utility of the diazonium salt derived from 5-amino-1,3-dihydro-2,1-benzothiazol-3-one, allowing for the introduction of a wide array of functional groups onto the benzothiazole (B30560) ring system.

Thermal Degradation Pathways and Reaction Mechanisms

The thermal stability and decomposition pathways of this compound are of significant interest, particularly in the context of energetic materials. The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through multiple competing pathways. acs.org The initial steps of decomposition are highly dependent on the temperature and the specific molecular structure. semanticscholar.org

For many nitroaromatic compounds, the primary thermal decomposition pathways at high temperatures involve: dtic.mil

C-NO₂ Bond Homolysis: The cleavage of the bond between the aromatic ring and the nitro group to form an aryl radical and nitrogen dioxide (NO₂). This is often the dominant pathway at very high temperatures. semanticscholar.org

Nitro-Nitrite Isomerization: An intramolecular rearrangement where the nitro group (-NO₂) converts to a nitrite group (-ONO), followed by the cleavage of the weaker O-NO bond to form an aryloxy radical and nitric oxide (NO). dtic.mil

The presence of other functional groups on the aromatic ring can significantly influence the decomposition mechanism. For instance, in ortho-nitrotoluene, an intramolecular rearrangement involving the methyl group leads to the formation of anthranil. dtic.mil While this compound does not have a substituent ortho to the nitro group, the fused thiazolone ring may influence the decomposition pathway.

At lower temperatures, autocatalytic decomposition pathways can become significant, where the decomposition products catalyze further degradation of the parent molecule. semanticscholar.org The decomposition of 1,2-benzisothiazoline-3-one is known to emit toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx) upon heating to decomposition. nih.gov It is expected that the thermal degradation of its 5-nitro derivative would also produce these gaseous products, in addition to others resulting from the decomposition of the nitro group. Computational studies on the thermal decomposition of related compounds like 5-nitro-5-R-1,3-dioxanes have explored mechanisms involving the formation of nitrous acid (HNO₂) through hydrogen abstraction from an adjacent carbon. scispace.com

Spectroscopic and Structural Characterization in Research of the Compound and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For benzothiazole (B30560) derivatives, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. The chemical shift (δ), splitting pattern, and coupling constants (J) of the signals are diagnostic for the electronic environment and connectivity of protons.

In the study of 5-nitro-1,2-benzisothiazole analogs, ¹H NMR is critical for confirming the substitution pattern on the aromatic ring. For instance, the analysis of a closely related compound, a 5-nitro-1,2-benzisothiazole derivative, in DMSO-d₆ showed distinct signals for the aromatic protons. nih.gov The proton ortho to the nitro group typically appears at a significant downfield shift due to the group's strong electron-withdrawing nature.

A representative analog, 3-amino-5-nitro-1,2-benzisothiazole, exhibits characteristic aromatic proton signals. The proton at position 4 (ortho to the nitro group and adjacent to the fused ring junction) often appears as a doublet of doublets, while the protons at positions 6 and 7 show coupling patterns consistent with their relative positions. nih.gov

Table 1: Representative ¹H NMR Data for a 5-Nitro-1,2-benzisothiazole Analog nih.gov

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | 8.80 | d | 2.7 |

| H-6 | 8.57 | dd | 9.1, 2.7 |

| H-7 | 7.92 | d | 9.0 |

| NH (amide) | 11.91 | s | - |

Data obtained in DMSO-d₆ at 500 MHz for a derivative of 3-amino-5-nitro-1,2-benzisothiazole.

The specific chemical shifts and coupling constants allow for the unambiguous assignment of each proton in the benzothiazole ring system, confirming the 5-nitro substitution pattern.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. libretexts.org

For 5-nitro-1,2-benzisothiazole analogs, the ¹³C NMR spectrum reveals signals for the carbonyl carbon, the carbons of the aromatic ring, and any carbons in substituent groups. The carbon atom bearing the nitro group (C-5) and the carbonyl carbon (C-3) are typically shifted significantly downfield. nih.gov The quaternary carbons of the fused ring system (C-3a and C-7a) also show characteristic chemical shifts. mdpi.com

Table 2: Representative ¹³C NMR Data for a 5-Nitro-1,2-benzisothiazole Analog nih.gov

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C=O | 170.3 |

| C (thiazole ring) | 165.5 |

| C-7a | 145.4 |

| C-5 | 144.7 |

| C-3a | 129.8 |

| C-7 | 129.4 |

| C-6 | 127.8 |

| C-4 | 115.4 |

Data obtained in DMSO-d₆ at 126 MHz for a derivative of 3-amino-5-nitro-1,2-benzisothiazole.

These chemical shifts provide a carbon "fingerprint" of the molecule, confirming the core structure and the position of the nitro substituent.

Beyond ¹H and ¹³C, NMR studies of other nuclei can provide further structural insights. For benzothiazole derivatives, ¹⁵N NMR can be particularly informative for studying tautomerism and the electronic structure of the nitrogen-containing heterocyclic ring. mdpi.com Studies on related benzisothiazolinones have utilized ¹⁵N-NMR to confirm that the thione tautomer is predominant in polar solvents and the solid state. mdpi.com

Furthermore, in cases where analogs are synthesized with fluorine substituents, ¹⁹F NMR becomes a powerful tool. The chemical shift of ¹⁹F is highly sensitive to its electronic environment, making it an excellent probe for studying molecular interactions and confirming structural details in fluorinated analogs. researchgate.net The use of magnetic resonance with paramagnetic metals has also been explored for imaging applications with benzothiazole derivatives, highlighting the versatility of magnetic resonance techniques in studying these compounds. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of a compound's elemental formula. For novel benzothiazole derivatives, HRMS is essential for confirming their identity. scirp.org

For example, in the characterization of a new benzothiazole analog, HRMS analysis (using electrospray ionization, ESI) would yield an experimentally measured m/z value for the protonated molecule [M+H]⁺. This value is then compared to the calculated exact mass for the proposed chemical formula. A close match between the found and calculated masses confirms the elemental composition. nih.gov

Table 3: Example of HRMS Data for a Benzothiazole Analog nih.gov

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 320.01578 | 320.0015 |

Data for a related compound with the formula C₁₃H₉N₃O₃S₂.

This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Electron Impact Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable information about its structure. miamioh.edu

For benzothiazole derivatives, the fragmentation in EI-MS often involves characteristic losses of small molecules or radicals. The molecular ion peak (M⁺) is typically observed, confirming the molecular weight. Common fragmentation pathways for related heterocyclic systems include the loss of NO₂, CO, and cleavage of the thiazole (B1198619) ring. scilit.comjournalijdr.com The fragmentation of the benzothiazole core often involves the expulsion of HCN or C₂H₂S, leading to stable fragment ions. scilit.com Analyzing these fragmentation patterns allows researchers to piece together the molecular structure, confirming the connectivity of the atoms and the nature of the substituents.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) Spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The specific frequencies at which a molecule absorbs radiation are characteristic of its functional groups. For 5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one, FT-IR analysis is essential for confirming the presence of key structural features.

In the analysis of analogous nitro-aromatic heterocyclic compounds, distinct vibrational bands are observed. orientjchem.orgnih.gov The nitro group (NO₂) typically shows two characteristic stretching vibrations: an asymmetric stretch (νasNO₂) and a symmetric stretch (νsNO₂). orientjchem.org For nitrobenzene (B124822) derivatives, the asymmetric stretch appears in the region of 1535 ± 30 cm⁻¹, while the symmetric stretch is located around 1400 ± 40 cm⁻¹. orientjchem.org In a study of N-Methanesulfonyl-N-(5-nitro-1,2-benzothiazol-3-yl)methanesulfonamide, a closely related structure, characteristic peaks were observed at 1528 cm⁻¹ and 1351 cm⁻¹, corresponding to the NO₂ group. nih.gov

Other important functional groups also provide distinct signals. The aromatic C–H stretching occurs above 3000 cm⁻¹. orientjchem.org The carbonyl group (C=O) of the lactam ring in the benzothiazol-3-one structure is expected to show a strong absorption band, typically in the range of 1670-1700 cm⁻¹. The presence of bands related to the aromatic ring (C=C stretching) and the C-N and C-S bonds further helps to confirm the molecular structure. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Example (Analog) | Observed Wavenumber (cm⁻¹) orientjchem.orgnih.gov |

|---|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1505 - 1565 | 5-nitro-1,3-benzodioxole | 1609 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1440 | 5-nitro-1,3-benzodioxole | 1437 |

| Aromatic C-H | Stretch | 3000 - 3150 | 5-nitro-1,3-benzodioxole | 3119 |

| Carbonyl (C=O) | Stretch | 1670 - 1700 | General Amides | - |

| Amine (N-H) | Stretch | 3100 - 3500 | General Lactams | - |

| Aromatic C=C | Stretch | 1450 - 1600 | N-Methanesulfonyl-N-(5-nitro-1,2-benzothiazol-3-yl)methanesulfonamide | 1612 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Compounds containing chromophores, such as aromatic rings and nitro groups, absorb light in the UV-Vis range. The UV-Vis spectrum of this compound and its analogs is characterized by specific absorption maxima (λmax), which can be used for both qualitative and quantitative analysis. clockss.org

For example, studies on nitro-substituted benzisothiazole derivatives have recorded their UV-Vis absorption spectra to calculate their excited state energies. clockss.org The analysis of analogous nitro-heterocyclic compounds via LC-MS also utilizes UV detection, where distinct absorption maxima are identified, such as at 228 nm, 307 nm, and 400 nm for 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one. nih.gov These absorptions correspond to π→π* and n→π* electronic transitions within the conjugated system, which are influenced by the nitro group's electron-withdrawing nature.

Solvatochromism is the phenomenon where the position of the absorption bands in the UV-Vis spectrum changes with the polarity of the solvent. This effect is expected in polar molecules like this compound, as the solvent can stabilize the ground and excited states differently, leading to a shift in the energy of electronic transitions. A study of solvatochromism would involve recording the UV-Vis spectra in a range of solvents with varying polarities to observe any shifts in λmax.

X-ray Crystallography and Solid-State Structural Analysis

In studies of related benzothiazole and benzotriazinone derivatives, X-ray crystallography has been used to confirm the synthesized structures. nih.govresearchgate.netresearchgate.net Such an analysis for this compound would reveal the planarity of the fused ring system, the orientation of the nitro group relative to the benzothiazole core, and any intermolecular interactions in the crystal lattice, such as hydrogen bonding or π–π stacking. researchgate.net This data provides fundamental insight into the molecule's solid-state properties and intermolecular forces. researchgate.net

Computational and Theoretical Investigations of 5 Nitro 1,3 Dihydro 2,1 Benzothiazol 3 One

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and reactivity.

Reactivity Descriptors (Chemical Potential, Hardness, Electrophilicity, Fukui Functions)Based on the energies of the frontier orbitals, various global reactivity descriptors can be calculated. These include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui Functions: A local reactivity descriptor that indicates which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. For 5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one, MD simulations could be used to explore its conformational landscape in different environments (e.g., in a solvent like water) and to study its interactions with biological macromolecules, such as proteins or DNA. These simulations provide valuable information on the stability of different conformations and the dynamics of binding processes.

Quantitative Structure-Activity Relationships (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of compounds with their biological activity using statistical methods. If a series of related benzothiazole (B30560) derivatives had known biological activities, a QSAR model could be developed. This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and creating a mathematical equation that predicts the activity. Such a model could then be used in ligand-based drug design to predict the activity of new, unsynthesized compounds like this compound and to guide the design of more potent molecules. Studies on derivatives of 1,2-benzisothiazol-3-one have successfully used QSAR to model inhibitory activities. nih.gov

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions, providing insights that are often inaccessible through experimental methods alone. By modeling molecular structures and their interactions, researchers can map out reaction pathways, identify transition states, and calculate activation energies, thereby offering a detailed understanding of reaction kinetics and thermodynamics.

However, a comprehensive review of the scientific literature reveals a notable absence of specific computational studies focused on the reaction mechanisms of this compound. While computational methods, particularly Density Functional Theory (DFT), have been extensively applied to investigate the reactivity and reaction pathways of a wide array of nitro-containing heterocyclic compounds and benzothiazole derivatives, this specific molecule has not yet been the subject of such detailed theoretical investigation.

For instance, computational studies on related benzothiazole and benzimidazole (B57391) systems have successfully unraveled mechanisms of their synthesis and biological interactions. nih.govmdpi.com These studies often employ DFT calculations to explore the electronic properties and reactivity of the molecules, shedding light on their potential as pharmaceuticals and other advanced materials. nih.govmdpi.com Similarly, theoretical investigations into the reaction mechanisms of other nitroaromatic compounds have provided valuable data on their synthesis, stability, and decomposition pathways.

Despite the prevalence of such research on analogous compounds, specific data tables detailing transition states, activation energies, and reaction coordinates for this compound are not available in the current body of scientific literature. The application of computational chemistry to this particular compound would be a novel area of research, with the potential to uncover unique mechanistic pathways and reactivity patterns. Future computational studies would be invaluable in predicting its behavior in various chemical transformations, guiding synthetic strategies, and exploring its potential applications.

Mechanistic Insights into Biological Interactions of 5 Nitro 1,3 Dihydro 2,1 Benzothiazol 3 One and Its Analogs Excluding Clinical Outcomes

Enzyme Inhibition Mechanisms

The unique structural features of 5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one and its related compounds enable them to interact with a range of enzymatic targets, leading to the modulation of critical biological pathways.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

The dual inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes is a key strategy in the development of anti-inflammatory agents with potentially improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The arachidonic acid cascade, which is responsible for the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, is catalyzed by COX and 5-LOX, respectively. nih.gov

A study focusing on a series of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogs, which share a core structure with the subject compound, demonstrated their potential as dual inhibitors of 5-LOX and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov The mPGES-1 enzyme works downstream of COX-2 to produce prostaglandin E2. These compounds exhibited inhibitory activity against both enzymes with IC50 values in the micromolar range. For instance, one of the most potent compounds in the series, designated as 3g, inhibited 5-LOX and mPGES-1 with IC50 values of 0.6 μM and 2.1 μM, respectively. nih.gov This suggests that the nitro-substituted benzisothiazole scaffold is a promising pharmacophore for developing dual inhibitors of these key inflammatory enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Research into benzothiazolone derivatives has revealed their potential as cholinesterase inhibitors. A study on thirteen synthesized benzothiazolone derivatives showed that these compounds were more effective at inhibiting cholinesterases than monoamine oxidases. mdpi.com Notably, a majority of these compounds displayed a higher inhibitory activity against BChE compared to AChE. mdpi.com

One of the most potent compounds from this series, M13, which features a 6-methoxy indole (B1671886) group, exhibited a BChE IC50 value of 1.21 μM. mdpi.com Kinetic studies identified M13 as a reversible and noncompetitive inhibitor of BChE, with a Ki value of 1.14 ± 0.21 μM. mdpi.com Docking simulations suggested that the methoxy (B1213986) indole moiety of M13 forms a hydrogen bond with the backbone carbonyl group of Ser287 in BChE, while the benzothiazolone group engages in π-π interactions with the side chain of Trp82. mdpi.com Another compound, M2, showed a high selectivity for BChE over AChE. mdpi.com

These findings indicate that the benzothiazolone core, a close structural relative of this compound, is a viable scaffold for the design of selective BChE inhibitors.

Adenosine 5′-Monophosphate Activated Protein Kinase (AMPK) Modulation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. mdpi.com Activation of AMPK can stimulate glucose uptake and fatty acid oxidation, making it an attractive target for the treatment of metabolic disorders. mdpi.commdpi.com

Certain natural compounds and synthetic molecules can activate AMPK either directly, by binding to the enzyme complex, or indirectly, by affecting cellular energy levels. nih.gov For instance, some compounds inhibit mitochondrial ATP synthesis, which in turn elevates the AMP:ATP ratio and activates AMPK. mdpi.com Given the diverse biological activities of nitro-substituted heterocyclic compounds, investigating the potential of this compound and its analogs to modulate the AMPK pathway could be a promising area for future research.

Heat Shock Protein 90 (Hsp90) C-Terminal-Domain Inhibition and Client Protein Degradation

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are implicated in cancer development and progression. nih.govnih.gov Hsp90 inhibitors that target the C-terminal domain (CTD) are of particular interest as they can circumvent the heat shock response, a common resistance mechanism associated with N-terminal inhibitors. nih.gov

The benzothiazole (B30560) moiety has been identified as a key structural feature in the design of Hsp90 CTD inhibitors. nih.gov A study on a library of 29 benzothiazole-based compounds revealed their potential as Hsp90 CTD inhibitors with antiproliferative activities in the low-micromolar range against breast cancer cells. nih.gov The most potent of these compounds demonstrated the ability to induce the degradation of Hsp90 client proteins without triggering the heat shock response, a hallmark of CTD inhibition. nih.gov

Furthermore, benzothiazoloquinazolinequinones have been shown to inhibit Hsp90 protein in vitro, with their activity being enhanced in the presence of ascorbate. mdpi.com These findings underscore the potential of benzothiazole-containing scaffolds, such as that of this compound, to be developed as Hsp90 C-terminal inhibitors.

Antimicrobial Mode of Action Investigations

The antimicrobial properties of nitroaromatic compounds are well-documented, with their mechanism of action often involving the reductive activation of the nitro group within microbial cells. encyclopedia.pubnih.gov

Inhibition of Glucose Transport and Oxidation in Bacterial Cells

The antimicrobial action of many compounds is linked to their ability to disrupt essential metabolic processes in bacteria, such as glucose metabolism. While specific studies detailing the inhibition of glucose transport and oxidation in bacterial cells by this compound are not available, the general mechanism of nitroaromatic antibiotics provides a plausible framework.

The antimicrobial activity of nitroaromatic compounds is often dependent on the reduction of the nitro group to form reactive nitroso and other toxic intermediates. encyclopedia.pub These reactive species can then covalently bind to and damage critical biomolecules, including DNA, leading to cell death. encyclopedia.pub This reductive activation is a key step in the mechanism of action of drugs like metronidazole. nih.gov

Furthermore, some antimicrobial agents can enhance their efficacy by stimulating bacterial metabolism. For example, the addition of glucose has been shown to increase the lethality of certain antibiotics against tolerant bacteria by boosting the proton motive force, which facilitates drug uptake. nih.gov Conversely, interference with glucose metabolism can be a direct antimicrobial strategy. The diverse biological activities of nitro-substituted five-membered heterocyclic compounds suggest that they could potentially interfere with bacterial energy metabolism. nih.gov Further investigation is required to elucidate the specific effects of this compound on bacterial glucose transport and oxidation pathways.

Interaction with Cellular Thiol Groups

The biological activity of nitro-substituted heterocyclic compounds is often linked to their electrophilic nature, which facilitates interactions with cellular nucleophiles, particularly thiol groups found in amino acid residues like cysteine and in antioxidant molecules such as glutathione. The electron-withdrawing properties of the nitro group enhance the reactivity of the benzothiazole ring system, making it susceptible to nucleophilic attack.

While direct studies on this compound are limited, the mechanism can be inferred from related nitro-heteroaromatic compounds. For many such molecules, their mode of action involves the reduction of the nitro group by microbial nitroreductases into highly reactive electrophilic intermediates. nih.gov These intermediates can then readily react with and deplete cellular thiol pools, leading to oxidative stress and the inactivation of essential enzymes that rely on cysteine residues for their function. This disruption of the cellular redox balance and enzyme function is a key component of their antimicrobial effect.

Broader Mechanisms of Growth Inhibition in Microorganisms

The antimicrobial action of this compound and its analogs is multifaceted, stemming primarily from the chemical properties of the nitrobenzothiazole core. A predominant mechanism for nitro-heteroaromatic compounds is reductive activation within the target microorganism. nih.gov Bacterial enzymes, such as nitroreductases, convert the nitro group (-NO₂) into highly reactive intermediates like nitroso (-NO), hydroxylamino (-NHOH), and amino (-NH₂) derivatives. These reduced species can induce widespread cellular damage through several pathways:

Inhibition of Protein Synthesis: Studies on analogous compounds like nitrofurantoin (B1679001) have shown that the generated electrophilic intermediates can attack ribosomal proteins, leading to a halt in protein synthesis. nih.gov

DNA Damage: The reactive intermediates can cause damage to microbial DNA, interfering with replication and transcription, which ultimately inhibits cell growth and division.

Enzyme Inhibition: Specific enzymes crucial for microbial survival can be targeted. For instance, various benzothiazole derivatives have been identified as inhibitors of enzymes involved in cell wall synthesis or other vital metabolic pathways. esisresearch.org In one study, nitrobenzothiazole (NBT) containing compounds were found to inhibit M. tuberculosis ATP phosphoribosyl transferase (HisG), an essential enzyme in histidine biosynthesis. The nitro group of the NBT moiety was observed to form a tight hydrogen-bonding network within the enzyme's active site, stabilizing the interaction and blocking substrate binding. nih.gov

The broad-spectrum activity observed for many benzothiazole derivatives is likely due to this multi-target mechanism, which makes the development of microbial resistance more challenging. esisresearch.org

Antioxidant Mechanisms

Reactive Oxygen Species (ROS) Scavenging Pathways

Reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•⁻) and hydrogen peroxide (H₂O₂), are byproducts of normal metabolism that can cause significant cellular damage if they accumulate. nih.gov The antioxidant capacity of benzothiazole derivatives is highly dependent on their substitution patterns. While some derivatives are potent ROS scavengers, the presence of a nitro group complicates this activity.

Generally, compounds with electron-donating groups (e.g., hydroxyl, methoxy) are effective antioxidants because they can readily donate a hydrogen atom to neutralize free radicals. mdpi.com Conversely, the nitro group is strongly electron-withdrawing, which typically reduces the ability of the molecule to act as a traditional radical scavenger. However, some studies suggest that nitro-containing compounds can participate in redox cycling, which may contribute to modulating the cellular redox environment. Furthermore, the benzothiazole nucleus itself can play a role in antioxidant defense systems. For example, treatment with benzothiazole has been shown to regulate ROS metabolism in plant tissues by enhancing the activity of ROS-scavenging enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.gov

Metal Ion Chelation Mechanisms

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly damaging ROS through Fenton-type reactions. plos.org Chelating agents can bind these metal ions, forming stable complexes that prevent them from participating in redox cycling, thereby acting as indirect antioxidants. mdpi.comresearchgate.net

Structure-Activity Relationships (SAR) in Biological Contexts

Influence of Substituent Effects on Target Binding

The biological activity of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies consistently show that modifications to this scaffold can dramatically alter potency and selectivity.

The nitro group is a particularly critical substituent for antimicrobial activity. Its strong electron-withdrawing nature and its position on the benzene (B151609) ring are key determinants of efficacy.

Position: The placement of the nitro group is crucial. Studies on various heterocyclic compounds show that para-substitution of a phenyl ring with a nitro group often results in greater antibacterial and antifungal activity compared to meta-substitution. nih.gov For example, in a series of 2-substituted benzothiazoles, derivatives with a nitro group at position 5 of the benzothiazole ring showed enhanced potency against E. coli. esisresearch.org

Electronic Effects: The electron-withdrawing character of the nitro group is essential for the reductive activation mechanism that underlies the antimicrobial effect of many nitro-aromatic compounds. nih.gov This electronic influence also affects how the molecule interacts with its biological target. In computational and crystallographic studies of a nitrobenzothiazole inhibitor bound to a bacterial enzyme, the nitro group was shown to be a key anchoring point, forming strong hydrogen bonds with backbone nitrogens in the active site that are critical for binding affinity. nih.gov

Table 1: Influence of Substituents on Antimicrobial Activity of Benzothiazole Analogs

| Base Scaffold | Substituent (Position) | Target Organism | Activity Metric (µg/mL) | Reference |

|---|---|---|---|---|

| 2-Phenylbenzothiazole | 5-NO₂ | E. coli | Enhanced Potency | esisresearch.org |

| 2-Phenylbenzothiazole | 5-Cl | C. albicans | Enhanced Potency | esisresearch.org |

| Thiazole-Pyrazoline | 3-NO₂ (on Phenyl) | S. aureus, E. coli | MIC = 8–16 | nih.gov |

| Thiazole-Pyrazoline | 4-Cl (on Phenyl) | S. aureus, E. coli | MIC = 16–32 | nih.gov |

| 2-Amino-benzothiazole | 4-Cl, 5-NO₂ | P. aeruginosa | Potent Activity | researchgate.net |

Molecular Features for Receptor/Enzyme Interaction Optimization

The benzothiazole nucleus itself serves as a crucial scaffold, often engaging in significant interactions with enzyme active sites. For instance, in the context of DNA gyrase inhibitors, the benzothiazole scaffold has been observed to form cation-π stacking interactions with arginine residues (e.g., Arg76) in the enzyme's binding pocket. nih.gov This foundational interaction anchors the molecule, allowing its various substituents to probe and engage with other regions of the active site for improved affinity and specificity.

Systematic modification of the benzothiazole core has revealed several key features for optimizing biological interactions:

Substituents on the Benzene Ring: The addition of various functional groups to the benzene portion of the scaffold allows for the fine-tuning of properties like hydrophobicity, electronic character, and steric bulk. In the development of inhibitors for enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), analogs with specific substitutions, such as a 2-chloro group on a connected phenyl ring, have demonstrated significantly enhanced potency. nih.gov

Modifications at the Amino Group: For analogs containing an amino group, such as the related 5-nitro-1,2-benzothiazol-3-amine, modifications at this position are critical for modulating activity. Studies on its role in preventing protein aggregation have shown that converting the amine to various amides (e.g., acetamide, phenylacetamide) or sulfonamides can alter its effectiveness as an inhibitor of fibril and oligomer formation. nih.gov

Isosteric Replacements: A common strategy in medicinal chemistry is the replacement of a functional group with an isostere to improve physicochemical properties while retaining or enhancing biological activity. nih.gov For example, replacing a carboxylic acid group, which is often important for forming salt bridges with basic residues like arginine in an enzyme active site, with bioisosteres such as a tetrazolyl or a 5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl moiety can maintain the critical binding interaction while potentially improving other drug-like properties. nih.gov

The following tables summarize research findings on how specific molecular modifications on benzothiazole analogs influence their interaction with biological targets.

Table 1: Structure-Activity Relationship of Benzothiazole Analogs as DNA Gyrase Inhibitors

| Core Scaffold Modification | Observed Interaction/Effect | Reference |

|---|---|---|

| Benzothiazole Scaffold | Forms cation−π stacking interaction with Arg76 side chain. | nih.gov |

| Aromatic Carboxylate Group | Forms a salt bridge with Arg136 side chain, anchoring the inhibitor. | nih.gov |

| Replacement of Carboxylic Acid with 1H-tetrazol-5-yl | Acts as a carboxyl group surrogate, maintaining features critical for biological activity. | nih.gov |

| 3,4-dichloro-5-methylpyrrole Moiety | Forms several hydrophobic interactions with residues in a lipophilic pocket (Val43, Ala47, Val71, etc.). | nih.gov |

| Addition of 6-amino-benzothiazole group | In certain acridinone (B8587238) derivatives, this group was shown to enhance antileishmanial abilities. | researchgate.net |

Table 2: Influence of N-3 Position Modifications on the Anti-Aggregation Activity of 5-Nitro-1,2-benzothiazol-3-amine Analogs

| Compound/Modification | Effect on α-Synuclein Aggregation | Reference |

|---|---|---|

| 5-Nitro-1,2-benzothiazol-3-amine (Parent Compound) | Potent inhibitor of oligomer and fibril formation at low micromolar concentrations. | nih.gov |

| N-(5-Nitro-1,2-benzothiazol-3-yl)acetamide | Synthesized as a derivative to study the effect of modifying the 3-amino group. | nih.gov |

| N-(5-Nitro-1,2-benzothiazol-3-yl)-2-phenylacetamide | Derivative created to explore the impact of a larger substituent at the 3-amino position. | nih.gov |

| N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide | Identified as a promising compound in reducing oligomerization at high concentrations. | nih.gov |

These findings collectively underscore that the optimization of benzothiazole-based compounds relies on a multi-faceted approach. It involves leveraging the inherent binding capabilities of the core scaffold while strategically modifying peripheral functional groups to maximize favorable interactions—such as hydrophobic contacts, hydrogen bonds, and electrostatic interactions—with the specific topology and chemical environment of the target receptor or enzyme.

Advanced Applications of 5 Nitro 1,3 Dihydro 2,1 Benzothiazol 3 One in Chemical Sciences

Building Blocks in Organic Synthesis

Nitro compounds are recognized as versatile building blocks in organic synthesis due to the diverse reactivity of the nitro group, which can be used in forming carbon-carbon and carbon-heteroatom bonds, as well as in various functional group transformations. nih.gov The 5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one scaffold is a prime example of this versatility. The benzisothiazole core is a significant pharmacophore found in a range of biologically active compounds. nih.gov

The synthesis of the core benzothiazole (B30560) structure can be achieved through several methods, including the condensation of 2-aminobenzenethiol with various carbonyl compounds or through the cyclization of thioamides. mdpi.comresearchgate.net The nitro group on the benzene (B151609) ring of this compound serves multiple purposes. It acts as an electron-withdrawing group, influencing the reactivity of the entire molecule. Furthermore, the nitro group itself is a key functional handle that can be readily converted into other groups, such as amines. clockss.org This amino derivative can then undergo a wide array of subsequent reactions, including acylation or diazotization, to build more complex molecular architectures. nih.govresearchgate.net This strategic placement of reactive sites makes the compound a valuable intermediate for constructing a library of substituted benzothiazole derivatives for various chemical and pharmaceutical applications. nih.gov

Potential in Advanced Materials Science

The structural characteristics of this compound suggest its potential utility in the field of advanced materials, particularly in the development of energetic materials.

Thermostable Energetic Materials

While specific studies detailing the use of this compound as an energetic material are not widely documented, its molecular architecture aligns with key features of known thermostable explosives. The presence of a nitro-substituted aromatic system is a common motif in many high-energy-density materials. These compounds derive their energetic properties from the presence of multiple nitro groups (an oxidizer) and a carbon-rich backbone (a fuel) within the same molecule.

High thermal stability is a critical requirement for modern energetic materials to ensure safety during storage and handling. Research into heterocyclic compounds has yielded materials with high decomposition temperatures and good energetic performance. For instance, 1,3,4-oxadiazole-based materials have been synthesized that exhibit excellent thermal stabilities (decomposition temperatures >330 °C) and desirable safety profiles, surpassing traditional heat-resistant explosives like hexanitrostilbene (B7817115) (HNS). rsc.org The combination of a stable heterocyclic ring and nitro-aromatic functionality in this compound provides a theoretical basis for its potential as a precursor or component in the design of novel, stable energetic materials.

| Compound | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Primary Use |

|---|---|---|---|---|

| RDX | 210 | 8750 | 34.0 | General Purpose Explosive |

| HNS | 318 | 7612 | 24.3 | Heat-Resistant Explosive |

| Compound 3a (Oxadiazole-based) | 338 | 8099 | 27.1 | Experimental Heat-Resistant |

| Compound 3b (Oxadiazole-based) | 368 | 8054 | 26.5 | Experimental Heat-Resistant |

This table presents data for established and experimental energetic materials to provide context for the properties sought in this class of compounds. Data for oxadiazole compounds sourced from rsc.org.

Catalysis and Ligand Design

Heterocyclic compounds containing nitrogen and sulfur atoms are frequently employed as ligands in coordination chemistry and catalysis. The lone pairs of electrons on these heteroatoms can effectively coordinate to metal centers, enabling the formation of stable and catalytically active complexes. While 1,3-dihydro-2,1,3-benzothiadiazol-2,2-diones have been investigated as ligands, the direct application of this compound in this area is less common. nih.gov

However, the broader class of benzothiazole and benzothiadiazole derivatives has shown significant promise. For example, functionalized 2,1,3-benzothiadiazoles have been used to form complexes with metals like zinc, demonstrating the coordinating ability of the heterocyclic system. mdpi.com The design of such ligands is crucial for developing catalysts that can mediate specific organic transformations with high efficiency and selectivity. The this compound molecule contains potential coordination sites (nitrogen, sulfur, and the carbonyl oxygen) that could be exploited in the design of novel ligands for transition metal catalysis.

Development of Analytical Probes and Reagents

The unique chemical and spectral properties of this compound make it a candidate for development into specialized analytical reagents and probes.

Precursors for Indirect Radiolabeling of Biomolecules

Indirect radiolabeling is a key technique in nuclear medicine and biomedical research for tracking molecules in biological systems. This method often involves a bifunctional chelating agent or a prosthetic group that is first labeled with a radionuclide and then conjugated to a biomolecule of interest. Nitroaromatic compounds have been investigated as precursors for such prosthetic groups. researchgate.net

The this compound structure is suitable for this application. The nitro group can be chemically reduced to an amine, providing a reactive handle for conjugation to biomolecules. Alternatively, the aromatic ring can be activated for the introduction of a radioisotope, such as Iodine-125 or Fluorine-18. Once radiolabeled, this modified benzothiazolone could potentially be attached to proteins or other biologically active molecules, enabling their use in imaging or diagnostic applications.

Development of Analytical Methods for Detection (e.g., UV-Vis detection in chromatography)

The analysis and quantification of chemical compounds are fundamental to research and quality control. The molecular structure of this compound, specifically the presence of the nitro-substituted aromatic ring, makes it an excellent chromophore, meaning it strongly absorbs ultraviolet-visible (UV-Vis) light. clockss.org This property is highly advantageous for its detection and quantification using spectrophotometric methods.

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a standard and robust analytical technique for separating and quantifying components in a mixture. nih.gov This method is particularly well-suited for nitroaromatic compounds. The separation is typically achieved on a reversed-phase column (e.g., C18), using a mobile phase mixture of a buffer and an organic solvent like acetonitrile. The UV-Vis detector can then quantify the compound as it elutes from the column by measuring its absorbance at a specific wavelength where it absorbs maximally. researchgate.net This allows for sensitive and accurate determination of the compound's concentration in a sample.

| Parameter | Typical Condition for Nitroaromatics |

|---|---|

| Technique | Reversed-Phase HPLC |

| Stationary Phase (Column) | C18 |

| Mobile Phase | Acetonitrile / Water or Buffer Mixture |

| Detection | UV-Vis Spectrophotometry |

| Typical Wavelength Range | 220-400 nm |

This table summarizes typical HPLC-UV conditions suitable for the analysis of nitroaromatic compounds like this compound, based on general analytical methodologies. nih.govresearchgate.net

Future Research Directions and Challenges for 5 Nitro 1,3 Dihydro 2,1 Benzothiazol 3 One

Development of Novel and Sustainable Synthetic Pathways

A primary challenge in the study of 5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one is the development of efficient and environmentally benign synthetic routes. Current methodologies for creating the core benzo[d]isothiazol-3(2H)-one structure often rely on multi-step processes that may involve harsh reagents or produce significant waste. nih.gov Future research is geared towards creating more sustainable pathways.

Key areas of focus include:

Catalytic Systems: Exploring novel metal-based or organocatalytic systems to improve reaction efficiency and selectivity, thereby reducing the need for stoichiometric reagents.

Green Chemistry Approaches: The development of syntheses in greener solvents, or even solvent-free conditions, is a significant goal. mdpi.com Furthermore, leveraging electrochemical or photochemical methods could provide innovative and sustainable alternatives to traditional thermal reactions. mdpi.com

One-Pot Reactions: Designing multi-component, one-pot reactions would streamline the synthesis process, reducing the number of isolation and purification steps, which in turn saves time, resources, and minimizes waste. nih.govgoogle.com

| Synthetic Strategy | Potential Advantages | Research Focus |

| Electrochemical Synthesis | Reduced use of reagents, mild reaction conditions, high selectivity. | Identifying suitable electrode materials and reaction conditions for the cyclization process. |

| Photochemical Synthesis | Access to unique reaction pathways, high efficiency. | Designing photosensitizers and reactor setups for optimal light absorption and conversion. |

| Flow Chemistry | Improved safety, scalability, and process control. | Adapting existing batch syntheses to continuous flow systems for the 5-nitro derivative. |

| Biocatalysis | High stereo- and regioselectivity, environmentally friendly. | Screening for enzymes capable of catalyzing key steps in the synthetic pathway. |

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and designing new ones. Current literature suggests the involvement of various intermediates, such as disulfides, in the formation of the benzisothiazole ring. nih.gov However, a detailed picture of the transition states and reaction kinetics is often lacking.

Future research should aim to:

Elucidate Intermediates: Utilize advanced spectroscopic techniques (e.g., in-situ NMR, transient absorption spectroscopy) to detect and characterize short-lived reaction intermediates.

Kinetic Studies: Perform detailed kinetic analyses to understand the rate-determining steps and the influence of catalysts and reaction conditions.

Isotopic Labeling: Employ isotopic labeling studies to trace the pathways of atoms throughout the reaction, providing definitive evidence for proposed mechanisms.

Exploration of New Mechanistic Biological Targets Beyond Current Scope

Derivatives of the parent benzisothiazole scaffold have demonstrated a wide array of biological activities, including antibacterial, antifungal, and antineoplastic properties. nih.gov Specifically, 5-nitro substituted benzisothiazole compounds have shown potential in modulating the aggregation of proteins like α-synuclein and tau, which are implicated in neurodegenerative diseases. nih.gov Research has also pointed towards potential antimicrobial, anticancer, and anti-inflammatory activities for related 5-nitro-2,1-benzisothiazole (B12676143) structures. ontosight.ai

The challenge for future research is to look beyond these established activities and identify novel biological targets. This involves:

Phenotypic Screening: Employing high-throughput phenotypic screening against diverse cell lines and disease models to uncover unexpected biological effects.

Target Deconvolution: Once a biological effect is identified, using chemoproteomics and other "omics" technologies to pinpoint the specific molecular targets (e.g., enzymes, receptors) of the compound.